molecular formula C8H12O2 B8482044 4,6-Octadienoic acid

4,6-Octadienoic acid

Cat. No.: B8482044
M. Wt: 140.18 g/mol
InChI Key: GVKGXDFZFAFBIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Octadienoic acid (CAS Number: 75283-36-2) is an eight-carbon unsaturated fatty acid with a molecular formula of C8H12O2 and a molecular weight of 140.18 g/mol . This compound is characterized by its two double bonds located at the 4 and 6 positions; available information specifies the isomer octa-4t,6t-dienoic acid, indicating a trans, trans configuration at these bonds . As a medium-chain fatty acid with conjugated double bonds, it serves as a valuable intermediate in organic synthesis and biochemical research. Researchers utilize this compound to study the properties and reactivity of conjugated diene systems in fatty acid chains. While specific mechanistic and application data for this compound is limited in the public domain, related longer-chain octadecadienoic acids, such as the 9,12-octadecadienoic acid (linoleic acid) found in plant seed oils, are well-studied for their roles in paint and varnish production and as bioactive compounds in functional foods and nutraceuticals . The presence of conjugated double bonds in a structure is a key feature in compounds like dehydrated castor oil, which is valued for its drying properties . This suggests potential research applications for this compound in material science, such as in the development of novel polymers or bio-based coatings, and in biological studies as an analog for more complex natural lipids. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

octa-4,6-dienoic acid

InChI

InChI=1S/C8H12O2/c1-2-3-4-5-6-7-8(9)10/h2-5H,6-7H2,1H3,(H,9,10)

InChI Key

GVKGXDFZFAFBIW-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies

Green Chemistry Principles in Octadienoic Acid Synthesis

The application of green chemistry principles in the synthesis of octadienoic acids aims to minimize environmental impact and enhance reaction efficiency. These principles often involve reducing waste, using less hazardous chemicals, and employing energy-efficient methods.

Microwave-Assisted Reactions and Solid-Support Syntheses

Microwave-assisted organic synthesis (MAOS) offers significant advantages, including reduced reaction times, improved yields, and enhanced purity of products, often under milder conditions compared to conventional heating methods. The use of solid supports further contributes to green chemistry by simplifying purification processes and enabling solvent-free or reduced-solvent reaction conditions.

While specific examples for 4,6-Octadienoic acid are scarce, the synthesis of a related compound, (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid (linalool-1-oic acid), and its methyl ester has been successfully achieved using microwave energy over solid support nih.gov. This methodology is described as "simple, exceedingly mild, and eco-friendly" nih.gov. In this approach, linalool (B1675412) was converted to (±)-(E)-2,6-dimethyl-3-hydroxy-2,7-octadienal via oxidation with SeO2 and ButOOH over silica (B1680970) (SiO2) under microwave irradiation at 640 W for 10 minutes, yielding 85% of the product nih.gov. Subsequently, the α,β-unsaturated dienal was transformed into (±)-(E)-2,6-dimethyl-2,7-octadienoic acid using silica-supported chromium trioxide under microwave irradiation nih.gov. These microwave-enhanced reactions on solid supports provide pure products in quantitative yields, often without the need for solvents, highlighting their environmental benefits nih.gov.

Table 1: Microwave-Assisted Synthesis of (±)-(E)-2,6-dimethyl-6-hydroxy-2,7-octadienoic acid Derivative

StepReactantReagents/CatalystSupportMicrowave PowerTimeYieldNotes
1LinaloolSeO2, ButOOHSilica (SiO2)640 W10 min85%Oxidation to dienal intermediate nih.gov
2α,β-Unsaturated DienalSilica-supported Chromium TrioxideSilicaMicrowave IrradiationNot specifiedNot specifiedConversion to octadienoic acid derivative nih.gov

Solvent-Free and Environmentally Benign Protocols

The drive towards solvent-free and environmentally benign protocols is a cornerstone of green chemistry, aiming to eliminate or reduce the use of volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally harmful. The solid-support synthesis described above for the octadienoic acid derivative exemplifies a solvent-free approach, where reactions are conducted on a solid matrix, thereby avoiding the use of bulk solvents for reaction and purification nih.gov.

Beyond synthetic chemical routes, biotechnological approaches offer inherently environmentally benign pathways for producing fatty acids. For instance, gas-phase bioproduction, utilizing immobilized biocatalysts and gaseous substrates, has been explored as an environmentally friendly method for the production of geranic acid (3,7-dimethyl-2,6-octadienoic acid), a related dienoic acid. Enzymatic routes, in general, operate under mild conditions (e.g., ambient temperature and pressure) and exhibit high selectivity, significantly reducing waste and energy consumption compared to traditional chemical synthesis. The oxidation of citrals (mixtures of (E)- and (Z)-isomers) to produce geranic acid and nerolic acid (both 3,7-dimethyl-2,6-octadienoic acid isomers) using mild oxidizing agents also represents a more environmentally conscious approach.

Cascade Reactions and Multicomponent Approaches for Complex Derivative Generation

Cascade reactions and multicomponent reactions (MCRs) are powerful synthetic strategies that align with green chemistry principles by maximizing efficiency and minimizing steps, reagents, and waste. Cascade reactions involve a sequence of two or more reactions occurring in situ without isolation of intermediates, while MCRs combine three or more reactants in a single pot to form a complex product. Both approaches offer atom economy and reduce purification steps.

While direct applications of cascade and multicomponent reactions specifically for the synthesis of this compound are not widely documented in the provided literature, these methodologies hold significant potential for the generation of its complex derivatives. For example, photoenzymatic cascade reactions have been developed to transform unsaturated fatty acids into enantiomerically pure secondary fatty alcohols. One such cascade involves the stereoselective hydration of C=C double bonds by fatty acid hydratases, followed by decarboxylation mediated by a photoactivated decarboxylase. Another example demonstrates a multiple enzyme two-step one-pot process for converting linoleic acid into 9-oxononanoic acid, a precursor for biopolymers, via a coupled lipoxygenase and hydroperoxide lyase cascade reaction, achieving high yields and selectivity.

Multicomponent reactions are increasingly recognized for their efficiency in constructing complex molecular architectures from simple starting materials in a single step. They are often designed to be atom-economical and can be carried out under greener conditions, such as solvent-free environments or with natural catalysts. The inherent ability of MCRs to rapidly generate molecular diversity makes them attractive for exploring new derivatives of fatty acids like this compound, potentially leading to novel compounds with desired functionalities. The development of such strategies for this compound would represent a significant advancement in its sustainable synthesis and the generation of its functionalized derivatives.

Reactivity, Derivatization, and Transformation Studies

Electrophilic and Nucleophilic Reactions of the Conjugated Diene System

The conjugated diene spanning the C4 to C7 positions is an electron-rich system, making it susceptible to attack by electrophiles. The outcome of such reactions is dictated by the principles of kinetic and thermodynamic control, which determine the regioselectivity and stereoselectivity of the products.

Electrophilic addition to conjugated dienes like the one in 4,6-octadienoic acid can proceed via 1,2-addition or 1,4-addition pathways. This leads to the formation of different constitutional isomers, known as regioisomers. masterorganicchemistry.comwikipedia.org The reaction is initiated by the attack of an electrophile (E+) on one of the double bonds, forming a resonance-stabilized allylic carbocation. The subsequent attack by a nucleophile (Nu-) can occur at either positive center of the carbocation.

1,2-Addition: The nucleophile adds to the carbon adjacent to the site of the initial electrophilic attack. This is often the kinetically favored product, formed faster at lower temperatures.

1,4-Addition: The nucleophile adds to the carbon at the other end of the original conjugated system. This product is typically more substituted and therefore more stable, making it the thermodynamically favored product, which predominates at higher temperatures or after extended reaction times.

For this compound, electrophilic addition (e.g., of HBr) would likely proceed by protonation at C7 or C4, leading to different allylic carbocations and a mixture of products. The stereoselectivity of these reactions (syn- or anti-addition) depends on the specific mechanism and reagents involved. masterorganicchemistry.commasterorganicchemistry.com For example, reactions involving cyclic intermediates tend to result in specific stereochemical outcomes. youtube.com

Table 1: Predicted Products of Electrophilic Addition of HBr to this compound

Addition PathwayIntermediate CarbocationProduct StructureProduct Name
1,2-Addition Resonance-stabilized allylic cationCH₃-CH(Br)-CH=CH-CH₂-CH₂-COOH7-Bromo-5-octenoic acid
1,4-Addition Resonance-stabilized allylic cationCH₃-CH=CH-CH(Br)-CH₂-CH₂-COOH5-Bromo-6-octenoic acid

Note: This table represents a simplified prediction. The actual product distribution would depend on specific reaction conditions.

The double bonds within the diene system are susceptible to various oxidative transformations, including epoxidation and oxidative cleavage.

Epoxidation: This reaction involves the addition of a single oxygen atom across a double bond to form an epoxide (oxirane) ring. Peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common reagents for this transformation. libretexts.org In a conjugated diene, the reaction can be regioselective, often favoring the more electron-rich or less sterically hindered double bond. For this compound, the reactivity of the C4=C5 and C6=C7 double bonds towards epoxidation would be influenced by electronic and steric factors. The resulting epoxides can undergo acid-catalyzed hydrolysis to form diols via an anti-dihydroxylation mechanism. libretexts.org

Oxidative Cleavage: This more drastic oxidation breaks the carbon-carbon double bonds entirely. Ozonolysis (O₃ followed by a reductive or oxidative workup) is a classic method for this purpose. mdpi.com

Reductive Workup (e.g., with zinc or dimethyl sulfide) cleaves the double bonds to yield aldehydes and/or ketones.

Oxidative Workup (e.g., with hydrogen peroxide) yields carboxylic acids and/or ketones.

Cleavage of this compound would break the molecule into smaller fragments. For instance, ozonolysis with an oxidative workup would be expected to cleave both double bonds, yielding a mixture of smaller carboxylic acids and aldehydes. Another method involves reaction with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under harsh conditions. mdpi.com

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is the other key functional center in this compound, enabling a range of derivatization reactions common to this functional group.

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester and water. The Fischer-Speier esterification is a common acid-catalyzed method. organic-chemistry.org The reaction is an equilibrium process, and its yield can be maximized by using an excess of one reactant or by removing water as it forms. organic-chemistry.org

Table 2: Factors Influencing Esterification Kinetics

FactorEffect on Reaction RateRationale
Temperature IncreasesProvides molecules with sufficient activation energy. researchgate.net
Catalyst Conc. IncreasesIncreases the concentration of the protonated, more electrophilic carboxylic acid. organic-chemistry.org
Reactant Ratio VariesUsing an excess of the alcohol can shift the equilibrium toward the products. organic-chemistry.org

Amides can be synthesized by reacting the carboxylic acid group of this compound with an amine. Direct thermal condensation is often impractical due to the formation of unreactive ammonium (B1175870) carboxylate salts. ucl.ac.uk Therefore, the carboxylic acid must first be "activated." This is commonly achieved using coupling reagents, which are central to peptide synthesis. uantwerpen.beluxembourg-bio.com

Reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) or phosphonium (B103445) salts (e.g., PyBOP) can be used to convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine to form the amide bond. luxembourg-bio.comrsc.org These methods are generally high-yielding and proceed under mild conditions, which is crucial for preserving the integrity of the conjugated diene system in this compound.

Reduction: The carboxylic acid group can be reduced to a primary alcohol (4,6-octadien-1-ol). This requires strong reducing agents like lithium aluminum hydride (LiAlH₄). Care must be taken to choose a reagent that does not also reduce the carbon-carbon double bonds. While LiAlH₄ typically does not reduce isolated double bonds, its reactivity with conjugated systems can sometimes lead to over-reduction. Alternative, milder reagents might be employed for greater chemoselectivity.

Hydrolysis: This is the reverse of esterification or amidation, where an ester or amide derivative of this compound is cleaved back to the parent carboxylic acid. viu.ca

Ester Hydrolysis: Can be catalyzed by either acid or base (saponification). Base-catalyzed hydrolysis is irreversible because the resulting carboxylate anion is unreactive towards the alcohol.

Amide Hydrolysis: Generally requires harsher conditions (strong acid or base and heat) compared to ester hydrolysis due to the lower reactivity of amides. psu.edu

The pathway for hydrolysis involves nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon of the ester or amide. nih.gov

Cyclization and Rearrangement Pathways of Octadienoic Acid Derivatives

The conjugated diene system within the this compound backbone, coupled with the terminal carboxylic acid group, provides a versatile scaffold for various intramolecular cyclization and rearrangement reactions. These transformations are crucial for synthesizing complex cyclic molecules.

Electrocyclization Reactions: Derivatives of this compound, particularly those with activating groups, can undergo electrocyclization reactions. These pericyclic reactions involve the formation of a new sigma bond between the ends of the conjugated diene system to form a cyclic compound. The outcome is often governed by Woodward-Hoffmann rules. For instance, dienyl diketone systems can undergo either 4π (Nazarov) or 6π electrocyclization, depending on the reaction conditions and the nature of the nucleophiles used, to yield cyclopentenones or 2H-pyrans, respectively. nih.govacs.org The reaction pathway can be influenced by thermal or photochemical conditions.

Intramolecular Diels-Alder (IMDA) Reactions: The 4,6-diene moiety can act as the diene component in an intramolecular Diels-Alder reaction if a suitable dienophile is present within the same molecule. By modifying the carboxylic acid terminus to include a dienophilic group (e.g., an acrylate (B77674) or maleimide), derivatives of this compound can be designed as precursors for IMDA reactions. These reactions are powerful tools for constructing polycyclic systems with high stereoselectivity. nih.gov The stereochemical outcome of IMDA reactions is often predictable, with a high preference for the endo product, and can be accelerated by Lewis acids which activate the dienophile. acs.org

Acid-Mediated Cascade Cyclizations: In the presence of strong acids, the double bonds in octadienoic acid derivatives can be protonated to generate carbocation intermediates. These intermediates can trigger a cascade of cyclization events, leading to the formation of complex polycyclic structures. The specific pathway and final product depend on the substrate's stereochemistry and the reaction conditions. researchgate.net For example, silyl-Prins cyclization, which involves the reaction of an unsaturated alcohol with an aldehyde mediated by a Lewis acid, can lead to the stereoselective synthesis of polysubstituted tetrahydropyrans. nih.gov

Other Intramolecular Reactions: Derivatives such as diesters of octadienoic acid could potentially undergo intramolecular condensation reactions like the Diekmann cyclization to form five- or six-membered cyclic β-keto esters. youtube.com This reaction requires a base to generate an enolate, which then attacks the other ester group.

Cyclization TypeDescriptionPotential Products
Electrocyclization Pericyclic reaction forming a sigma bond across the conjugated diene.Cyclohexene derivatives, Cyclopentenones, 2H-Pyrans
Intramolecular Diels-Alder (IMDA) [4+2] cycloaddition between the diene and an internal dienophile.Bicyclic and polycyclic lactones or carbocycles
Acid-Mediated Cascade Carbocation-initiated sequential ring-forming reactions.Fused or bridged ring systems
Diekmann Cyclization Intramolecular Claisen condensation of a corresponding diester derivative.Cyclic β-keto esters

Functionalization for Polymer Chemistry and Advanced Materials (non-biological)

The dual functionality of this compound—a polymerizable diene and a modifiable carboxylic acid group—makes it a valuable monomer for creating functional polymers and advanced materials.

Copolymerization and Functionalization: this compound or its ester derivatives can be copolymerized with other dienes like isoprene (B109036) or butadiene. This incorporation introduces carboxylic acid or ester functionalities along the polymer backbone. These polar functional groups can enhance the affinity of the resulting polydiene rubber for inorganic fillers such as silica (B1680970), improving the material's physical properties. nih.gov The functional groups can also serve as sites for post-polymerization modification, allowing for the grafting of other molecules or the cross-linking of polymer chains. rsc.org

Chain-End Functionalization: The molecule can be used as a comonomer in coordination polymerization to introduce functionality at the chain end of polydienes. nih.gov For instance, diene comonomers containing masked boronic acid have been successfully used with neodymium catalysts to place the functional group specifically at the polymer chain's terminus. nih.gov This precise placement is critical for creating telechelic polymers, which are building blocks for more complex macromolecular architectures like block copolymers. nih.gov

Synthesis of Functional Polymers: The carboxylic acid group can be modified prior to polymerization to introduce specific functionalities. For example, converting the acid to an amide or ester with a desired functional moiety allows for the synthesis of polymers with tailored properties. mdpi.com These functionalized polymers have applications as coatings, adhesives, or responsive materials where the side chains can react to external stimuli like pH changes. mdpi.com Free-radical polymerization is a common method for such monomers, with reaction conditions influencing the resulting polymer's microstructure (e.g., the ratio of 1,4- to 3,4-addition). researchgate.net

Polymerization StrategyDescriptionResulting Polymer ArchitecturePotential Applications
Copolymerization Incorporated as a comonomer with other dienes (e.g., isoprene).Random or block copolymer with pendant functional groups.Enhanced rubber composites, modifiable elastomers.
Chain-End Functionalization Used as a special comonomer to functionalize the terminus of a polymer chain.Telechelic polymers.Block copolymers, polymer networks, surface modification.
Homopolymerization of Derivatives Polymerization of a modified this compound monomer.Homopolymer with a high density of functional side chains.pH-responsive materials, functional coatings, specialty adhesives.

Reactivity with Organometallic Reagents and Advanced Catalytic Systems

The reactivity of this compound is significantly influenced by organometallic reagents and catalysts, which can interact with either the carboxylic acid function or the conjugated diene system.

Reactions at the Carboxylic Group: The carboxylic acid proton is acidic and will react with strong organometallic bases like Grignard reagents (R-MgX) and organolithium reagents (R-Li) in a simple acid-base reaction, converting the organometallic reagent to a hydrocarbon. libretexts.orgbdu.ac.in To achieve nucleophilic addition at the carbonyl carbon, the carboxylic acid must first be converted to a less reactive derivative, such as an ester or an acyl chloride. libretexts.org

Reaction with Esters: Esters of this compound react with two equivalents of Grignard or organolithium reagents to produce tertiary alcohols after hydrolysis. libretexts.org The reaction proceeds through an initial nucleophilic acyl substitution to form a ketone intermediate, which then rapidly reacts with a second equivalent of the organometallic reagent. libretexts.org

Reaction with Acyl Chlorides: Acyl chlorides are more reactive. Their reaction with organometallic reagents can be difficult to control. However, using less reactive organometallic reagents, such as organocuprates (R₂CuLi), allows for the controlled single addition to form a ketone. tib.eu

Reactions Involving the Diene System: Transition metal catalysts are widely used to perform transformations on the conjugated diene system.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be used to form new carbon-carbon bonds at the terminal position of the diene. pnas.org This allows for the synthesis of more complex and substituted dienoic acid derivatives with high stereoselectivity. pnas.org

Catalytic Hydrogenation: Organometallic complexes, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are effective for the homogeneous hydrogenation of the double bonds in the diene system. libretexts.org The selectivity of the hydrogenation (i.e., which double bond is reduced) can often be controlled by the choice of catalyst and reaction conditions.

Polymerization Catalysis: Ziegler-Natta catalysts (e.g., TiCl₄/Al(C₂H₅)₃) and other organometallic systems can catalyze the polymerization of the diene moiety. libretexts.org Rhodium(I) complexes, for instance, are known to catalyze the polymerization of substituted alkynes and could potentially be adapted for diene polymerization, influencing the stereoregularity and molecular weight of the resulting polymer.

Reagent/Catalyst TypeTarget SiteTypical TransformationProduct Class
Organolithium/Grignard Reagents Carboxylic Acid (as Ester)Double nucleophilic additionTertiary Alcohols
Organocuprate Reagents Carboxylic Acid (as Acyl Chloride)Single nucleophilic additionKetones
Palladium Catalysts Conjugated DieneC-C bond formation (e.g., Suzuki, Negishi coupling)Substituted Dienoic Acids
Rhodium/Ruthenium Catalysts Conjugated DieneCatalytic hydrogenationSaturated or Partially Saturated Carboxylic Acids
Ziegler-Natta/Lanthanide Catalysts Conjugated DieneStereospecific polymerizationPolydienes

Stereochemical Investigations and Isomeric Purity Analysis

Configurational Isomerism: Elucidation of (E/Z) Double Bond Geometries

4,6-Octadienoic acid contains two carbon-carbon double bonds at positions 4 and 6. Each of these double bonds can exist in either an E (entgegen) or Z (zusammen) configuration, referring to the relative spatial arrangement of the highest priority substituents across the double bond. This leads to four possible configurational isomers for the diene system: (4E,6E)-, (4Z,6Z)-, (4E,6Z)-, and (4Z,6E)-4,6-octadienoic acid.

Research has demonstrated the synthesis of specific configurational isomers of octadienoic acid derivatives. For instance, highly stereoselective Wittig reactions have been employed to synthesize (E)-enol lactones, including derivatives like (4E,6E)-7-ethoxycarbonyl-4,6-octadienoic acid, highlighting methods to control the geometry of these double bonds oup.com. The general class of octadienoic acids is known to possess two E/Z centers, indicating the common occurrence of these geometric isomers ncats.io.

Chirality at Stereocenters and Enantiomeric Purity Assessment

The parent this compound, in its unsubstituted form, does not inherently possess chiral centers, and thus is considered achiral ncats.io. However, the introduction of substituents along the carbon chain can create stereocenters, leading to the possibility of enantiomers and diastereomers.

A notable example is (2E,4E)-7-hydroxy-2,4-dimethyl-2,4-octadienoic acid, a derivative that features a chiral center at carbon 7 due to the presence of a hydroxyl group and two methyl groups attached to it. Studies have successfully determined the enantiomer ratio of this compound, revealing an approximate S/R ratio of 56:44 beilstein-journals.org. The synthesis of complex natural products often involves the construction of octadienoic acid units with defined stereogenic centers. For example, asymmetric synthesis routes for the core octadienoic acid unit of cryptophycins have been developed, employing stereocontrolled reactions such as gallium-mediated crotylation, stereoselective allylation, and enantioselective Grignard addition to establish specific asymmetric centers researchgate.netthieme-connect.de.

Diastereoselective Reactions and Control of Stereochemistry

The precise control of stereochemistry is paramount in the synthesis of specific isomers of this compound and its derivatives. Diastereoselective reactions are key methodologies employed to achieve this control, particularly when multiple stereogenic centers or double bond geometries need to be established.

As previously mentioned, the Wittig reaction has been utilized in a highly stereoselective manner to produce (E)-enol lactones, exemplified by the formation of (4E,6E)-7-ethoxycarbonyl-4,6-octadienoic acid oup.com. This demonstrates the ability to selectively form desired double bond configurations. Furthermore, the asymmetric synthesis of octadienoic acid subunits, such as those found in cryptophycins, relies on stereocontrolled processes to generate specific asymmetric centers with high diastereoselectivity researchgate.net. These methods are critical for producing compounds with defined three-dimensional structures, which can be essential for their biological activity or physical properties.

Methods for Chiral Resolution and Enantiomeric Excess Determination (e.g., Chiral HPLC)

For chiral derivatives of this compound, the determination of enantiomeric purity, often expressed as enantiomeric excess (ee), is a critical analytical step. High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (Chiral HPLC) is a widely adopted and highly effective method for this purpose.

Chiral HPLC has been successfully applied to assess the enantiomeric composition of derivatives like (2E,4E)-7-hydroxy-2,4-dimethyl-2,4-octadienoic acid. In one study, the enantiomer ratio of this compound was determined to be S/R = 56:44 through chiral phase HPLC analysis, specifically using a cellulose (B213188) tribenzoate-coated silica (B1680970) gel column beilstein-journals.org.

General principles of enantiomeric excess determination by chiral HPLC involve the use of various detectors, including non-specific detectors like UV or fluorescence, and chiroptical detectors such as circular dichroism (CD) uma.esheraldopenaccess.us. While the availability of pure enantiomer standards often supports qualitative identification and quantitative determination, methods have also been developed to determine enantiomeric excess in their absence uma.esheraldopenaccess.us.

Table 1: Enantiomer Ratio of (2E,4E)-7-hydroxy-2,4-dimethyl-2,4-octadienoic acid

EnantiomerRatio (%)MethodReference
S56Chiral HPLC beilstein-journals.org
R44Chiral HPLC beilstein-journals.org

Conformational Analysis and Energy Minima of Isomers

While detailed studies focusing specifically on the conformational analysis and energy minima of unsubstituted this compound are not extensively documented in the available literature, general principles applicable to dienes can be considered.

This compound, with its two double bonds separated by a single bond (C5-C6), can exist in various conformations around this central single bond. The two primary conformers are the s-cis (syn-periplanar) and s-trans (anti-periplanar) forms, where 's' denotes the single bond connecting the two unsaturated moieties. The relative stability of these conformers is influenced by a combination of steric interactions between substituents and electronic effects arising from conjugation between the two double bonds. Typically, the s-trans conformation is favored due to reduced steric hindrance, allowing for better orbital overlap and conjugation, which contributes to lower energy minima.

Conformational analysis of similar unsaturated systems, such as monoterpenelactones, often employs techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including coupling constants and Nuclear Overhauser Effect (NOE) experiments, to deduce preferred conformations in solution tandfonline.com. Computational methods, such as density functional theory (DFT) calculations, could also be employed to predict and analyze the energy minima of different conformers of this compound, providing insights into its most stable three-dimensional arrangements.

Table 2: Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular FormulaC8H12O2- nih.gov
Molecular Weight140.18 g/mol ncats.io
Heavy Atoms10- lipidmaps.org
Rings0- lipidmaps.org
Aromatic Rings0- lipidmaps.org
Rotatable Bonds5- lipidmaps.org
Topological Polar Surface Area37.30Ų lipidmaps.org
Hydrogen Bond Donors1- lipidmaps.org
Hydrogen Bond Acceptors2- lipidmaps.org
logP1.98- lipidmaps.org
Molar Refractivity40.82- lipidmaps.org

Biochemical Pathways and Biological Roles Non Clinical Focus

Biosynthetic Origins and Enzymatic Pathways in Microorganisms and Plants

The biosynthesis of octadienoic acid derivatives, particularly the dimethylated forms like geranic and nerolic acids, involves complex enzymatic processes, often originating from polyketide or terpenoid pathways.

Polyketide synthases (PKSs) are a family of multi-domain enzymes or enzyme complexes found in bacteria, fungi, and plants that are responsible for producing a wide array of secondary metabolites, including polyketides wikidata.org. The biosynthesis of polyketides shares mechanistic similarities with fatty acid biosynthesis wikidata.org. In the context of octadienoic acids, specifically 4(R)-methyl-(E,E)-2,6-octadienoic acid, its formation has been identified as an in vitro product in the biosynthesis of the unusual amino acid (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) in Tolypocladium niveum fishersci.ca. This process is proposed to involve a polyketide backbone formation as its first phase, with Bmt polyketide synthase showing optimal activity at specific substrate concentrations and environmental conditions fishersci.ca.

Polyketide synthases catalyze iterative condensation reactions, where acetyl units from malonyl-CoA are condensed to a starter CoA ester, a process analogous to fatty acid biosynthesis nih.gov. While many iterative type I PKSs are known in fungi for producing various polyketide scaffolds, the direct formation of 4,6-octadienoic acid backbones specifically via PKS has been observed in the context of more complex metabolite syntheses nih.govwikipedia.org.

Octadienoic acids, particularly geranic acid, serve as crucial intermediates in the biosynthesis of various secondary metabolites, especially monoterpenoids. Geranic acid (E,E-3,7-dimethyl-2,6-octadienoic acid) is a key intermediate in the anaerobic degradation pathway of β-myrcene by the bacterium Castellaniella defragrans (formerly Alcaligenes defragrans). This pathway involves the hydration of β-myrcene to (S)-(+)-linalool, followed by isomerization to geraniol (B1671447), and then two oxidation steps to geranial and subsequently to geranic acid. This highlights its role as a central metabolite in the microbial processing of monoterpenes.

In plants, fatty acids, including those that can be structurally related to octadienoic acids, serve as precursors for a vast array of secondary metabolites. For instance, α-linolenic acid is a precursor for jasmonic acid, a crucial plant oxylipin involved in defense signaling. While this compound itself is not directly cited as a primary precursor for terpenoids or polyketides in the same manner as C18 fatty acids or simpler precursors like isopentenyl pyrophosphate, its dimethylated isomers (geranic and nerolic acids) are monoterpenoids, meaning they are derived from the terpenoid pathway. They are often found as components of essential oils in plants like Myrcia ovata, Cymbopogon citratus (lemongrass), and Pelargonium graveolens.

Metabolic Fates and Biotransformations in Non-Human Biological Systems

Octadienoic acids undergo various metabolic transformations and degradation processes in different biological systems, particularly in microorganisms and fungi.

Microorganisms possess sophisticated pathways for the degradation of fatty acids, including unsaturated ones, utilizing them as carbon and energy sources. Alcaligenes defragrans (now Castellaniella defragrans) is a denitrifying β-proteobacterium capable of anaerobically mineralizing monoterpenes, with geranic acid accumulating as a major metabolite under nitrate (B79036) limitation. This indicates a novel monoterpene degradation pathway where geranic acid is formed from precursors like β-myrcene, α-phellandrene, limonene, or α-pinene, with myrcene (B1677589) yielding the highest transformation rates. The degradation of geranic acid itself is likely to occur via a modified β-oxidation pathway. This microbial activity suggests a potential role for these bacteria in the bioremediation of monoterpene-contaminated environments.

The degradation of β-myrcene by aerobic bacteria typically initiates with the oxidation of a terminal methyl group, leading to compounds like myrcene-8-ol. This demonstrates the diverse strategies microorganisms employ to metabolize these unsaturated hydrocarbons.

Fungi are known for their ability to metabolize and convert terpenes and related unsaturated fatty acids, often through co-metabolism when grown in energy-rich media. For instance, Aspergillus niger JTS 191 converts β-myrcene by hydroxylation of a double bond, resulting in diols. Other studies have shown that Pseudomonas pseudomallei and Pseudomonas incognita can convert linalool (B1675412), another monoterpene, into various metabolites including 2,6-dimethyl-6-hydroxy-trans-2,7-octadienoic acid.

Fungi, such as Penicillium rubrum, have been reported to produce octadienoic acid derivatives, including berkedienoic acid and berkedienolactone, as secondary metabolites. These compounds were isolated for their potential inhibitory effects on signal transduction enzymes. Aspergillus fumigatus, isolated from fruit pulps, has also been shown to contain 6,8-octadienoic acid among its fatty acid composition.

In plants, while fatty acid biosynthesis primarily yields saturated long-chain fatty acids, these can undergo elongation, desaturation, and other modifications. Some plants produce unusual fatty acids, including conjugated unsaturated fatty acids, which can be structurally related to octadienoic acids. For example, geranic acid is classified as a plant metabolite and has been found in plants like Daphne odora and Pelargonium graveolens. Maize plants can produce geranic acid derivatives, such as geranoyl-6-O-malonyl-β-D-glucopyranoside, which are involved in plant defense responses.

Role as Biological Signaling Molecules and Pheromones in Insects and Plants

Octadienoic acids, particularly geranic acid and nerolic acid, function as important biological signaling molecules and pheromones in various organisms.

Geranic acid ((2E)-3,7-dimethylocta-2,6-dienoic acid) is recognized as a pheromone used by some organisms. It is a component of the aggregation pheromone in Anthonomus spp. weevils. Similarly, nerolic acid ((Z)-3,7-dimethyl-2,6-octadienoic acid) is a crucial component of the Nasonov pheromone in honeybees (Apis mellifera), which is vital for communication within the colony, including recruitment and signaling danger. Nerolic acid, along with geraniol and farnesol, is present in high proportions in this pheromone.

In plants, fatty acid-derived compounds, known as oxylipins, act as inter-kingdom signaling molecules. Jasmonic acid and its derivatives, which are polyunsaturated fatty acid-derived phytohormones, are widely present in plants and play a critical role in various aspects of plant growth and defense against biotic threats, including insect herbivory. While this compound itself is not explicitly listed as a primary plant signaling molecule in the same vein as jasmonic acid, the broader class of octadecadienoic acids and their hydroperoxide derivatives can induce specific developmental responses in fungi, demonstrating cross-kingdom signaling. Plant volatile organic compounds (VOCs), which include monoterpenes and their derivatives, are released in response to insect herbivore attack and can influence herbivore behavior and activate plant defense responses. Geranic acid, as a monoterpenoid, contributes to these volatile profiles.

Participation in Lipid Metabolism Pathways (excluding human physiological studies)

Information specifically detailing the participation of this compound (PubChem CID 557334) in lipid metabolism pathways in non-human physiological studies is not extensively documented within the provided search results. While general fatty acid metabolism, including processes like beta-oxidation and the biogenesis of eicosanoids from polyunsaturated fatty acids such as arachidonic acid, linoleic acid, and linolenic acid, are described in various biological systems, direct evidence for this compound's specific involvement was not found europa.euhmdb.canih.gov. Other octadienoic acids, such as geranic acid (a C10 compound, 3,7-dimethyl-2,6-octadienoic acid), have been noted to enter metabolic pathways like beta-oxidation in studies involving rats, leading to the identification of various urinary metabolites europa.eu. However, these findings pertain to a different chemical structure than this compound (C8).

Antimicrobial and Antifungal Activity Studies of Derivatives in Agricultural and Model Systems

Specific studies on the antimicrobial and antifungal activities of derivatives of this compound (PubChem CID 557334) in agricultural and model systems are not explicitly detailed in the provided search results. Research in this area often highlights the broad antimicrobial and antifungal properties of various fatty acids and their derivatives found in plant extracts or other natural sources. For instance, certain fatty acids and oxylipins have demonstrated inhibitory effects against fungal growth and mycotoxin production, with potential applications as natural and environmentally friendly compounds in agriculture mdpi.com.

Studies have shown that plant extracts containing various fatty acids can exhibit significant antimicrobial and antifungal activities against phytopathogens. For example, extracts from Hibiscus syriacus have demonstrated antimicrobial activity against bacterial phytopathogens like Erwinia amylovora and Erwinia vitivora, and antifungal activity against Diplodia seriata, suggesting their potential as antimicrobials for agriculture nih.gov. Similarly, ethanolic extracts from Salsola kali, which contain saturated and unsaturated fatty acids, have shown inhibition efficacy against plant pathogenic fungi such as Rhizoctonia solani and strong antibacterial activity against Pectobacterium carotovorum, Pectobacterium atrosepticum, and Ralstonia solanacearum nih.gov.

Furthermore, some specific octadienoic acid isomers, distinct from this compound, have been investigated for their biological activities. For example, Nerolic acid ((Z)-3,7-dimethyl-2,6-octadienoic acid), an isomer of Geranic acid, has shown significant antifungal properties against various pathogens, including Candida albicans and plant pathogens like Colletotrichum acutatum, Fusarium pallidoroseum, and Thielaviopsis paradoxa in model systems . While these examples underscore the potential of fatty acid derivatives in agricultural biocontrol, direct evidence pertaining to derivatives of this compound (PubChem CID 557334) was not identified in the provided information.

Advanced Analytical Characterization Techniques

Chromatographic Separations for Isolation and Purification

Chromatographic techniques are indispensable for the isolation and purification of 4,6-octadienoic acid from reaction mixtures or natural sources. The choice of method depends on the scale of the separation and the specific isomers being targeted.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of isomers of conjugated dienoic acids. Silver-ion HPLC (Ag+-HPLC) is particularly effective for resolving positional and geometric isomers of conjugated fatty acids. nih.gov The separation mechanism is based on the interaction of the π-electrons of the double bonds with silver ions impregnated on the stationary phase. This technique allows for the separation of geometric isomers in the order of trans,trans < cis,trans < cis,cis. nih.gov For this compound, this would enable the separation of its various geometric configurations. The mobile phase typically consists of a non-polar solvent like hexane (B92381) with a small percentage of a more polar solvent such as acetonitrile. nih.gov

Chiral HPLC is employed for the separation of enantiomers of this compound, which is chiral if the double bonds have a non-symmetrical arrangement that creates a chiral axis or if a chiral center is present in a derivative. The separation can be achieved through two main strategies: chiralpedia.com

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. csfarmacie.cz CSPs based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives are commonly used for the separation of chiral carboxylic acids. nih.gov

Indirect Separation: Derivatizing the carboxylic acid with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase. chiralpedia.comnih.gov

Table 1: HPLC Parameters for Separation of Conjugated Dienoic Acid Isomers (Illustrative Example)

ParameterConditionReference
Column Silver-ion stationary phase (e.g., ChromSpher 5 Lipids) nih.gov
Mobile Phase Hexane/Acetonitrile (e.g., 99.9:0.1, v/v) nih.gov
Detection UV at 234 nm (for conjugated dienes) cabidigitallibrary.org
Flow Rate 1.0 mL/minN/A
Temperature AmbientN/A

Note: This table provides a general example based on the separation of similar conjugated fatty acids. Optimization for this compound would be required.

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a standard method for the analysis of fatty acids. Due to the low volatility of carboxylic acids, they are typically converted to more volatile derivatives, most commonly fatty acid methyl esters (FAMEs), prior to analysis. jeol.comessencejournal.com The derivatization is often achieved by reaction with reagents like BF3 in methanol.

The separation of different FAME isomers on a GC column is dependent on their boiling points and polarity. Highly polar capillary columns, such as those with cyanopropyl stationary phases, are effective in separating positional and geometric isomers of octadecadienoic acid methyl esters, a longer-chain analogue of this compound. nih.gov The mass spectrometer provides fragmentation patterns that aid in the identification of the individual isomers. For unsaturated FAMEs, electron ionization (EI) may not always show a clear molecular ion peak; in such cases, soft ionization techniques like field ionization (FI) can be used to determine the molecular weight. jeol.com

Preparative Thin-Layer Chromatography (TLC) is a valuable and cost-effective technique for the purification of small quantities of compounds, typically in the milligram range. rochester.educhemrxiv.org For the separation of fatty acids, silica (B1680970) gel plates are commonly used. The sample is applied as a band, and the plate is developed in a suitable solvent system. After development, the separated bands can be visualized (e.g., under UV light if the compound is UV-active), scraped from the plate, and the compound of interest extracted from the silica. rochester.edu Silver-ion TLC (Ag+-TLC) can also be employed for the preparative separation of conjugated fatty acid isomers based on the number and geometry of the double bonds. nih.gov

Column chromatography is a fundamental and widely used technique for the large-scale purification of compounds. youtube.comkhanacademy.org For the separation of this compound, a silica gel stationary phase would be employed. The separation is based on the polarity of the components. A non-polar solvent or a mixture of solvents (eluent) is passed through the column, and the components of the mixture travel at different rates depending on their interaction with the stationary phase. youtube.com By systematically increasing the polarity of the eluent (gradient elution), compounds of increasing polarity can be eluted from the column and collected as separate fractions. researchgate.net This method is effective for separating fatty acids from other components in a reaction mixture. illinois.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conjugation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds, particularly the conjugation in the case of this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy is highly effective for identifying the characteristic functional groups of a carboxylic acid. spectroscopyonline.com For this compound, the key absorptions are:

O-H Stretch: A very broad and strong absorption band typically appears in the region of 3300-2500 cm⁻¹, which is characteristic of the hydroxyl group of a hydrogen-bonded carboxylic acid dimer. orgchemboulder.com

C=O Stretch: The carbonyl group gives rise to a strong, sharp absorption. For a saturated carboxylic acid, this peak is typically around 1710 cm⁻¹. However, conjugation with the C=C double bonds in this compound will lower this frequency by 20-30 cm⁻¹, placing it in the 1710-1680 cm⁻¹ range. libretexts.org

C=C Stretch: The stretching of the conjugated double bonds will appear in the 1650-1600 cm⁻¹ region.

C-O Stretch and O-H Bend: A C-O stretching vibration is typically observed between 1320 and 1210 cm⁻¹, and O-H bending vibrations can be found around 1440-1395 cm⁻¹ and 950-910 cm⁻¹. orgchemboulder.com

Raman Spectroscopy:

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing non-polar bonds. nih.gov For this compound, the C=C stretching vibrations of the conjugated system will give rise to strong Raman signals. The symmetric nature of the C=C bonds makes them highly Raman active. The position and intensity of these bands can provide information about the conformation and electronic structure of the conjugated diene system.

Table 2: Characteristic Vibrational Spectroscopy Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Expected Raman SignalReference
O-H Stretch (H-bonded)3300-2500 (very broad, strong)Weak orgchemboulder.commsu.edu
C-H Stretch (sp²)~3100-3000StrongN/A
C=O Stretch (conjugated)1710-1680 (strong)Moderate spectroscopyonline.comlibretexts.org
C=C Stretch (conjugated)~1650-1600 (variable)StrongN/A
C-O Stretch1320-1210 (strong)Weak orgchemboulder.com
O-H Bend (out-of-plane)950-910 (broad)Weak spectroscopyonline.comorgchemboulder.com

X-Ray Crystallography for Absolute Stereochemistry Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. springernature.com While obtaining suitable single crystals of a small, flexible molecule like this compound itself can be challenging, its absolute configuration can be determined by analyzing a crystalline derivative. researchgate.net

The strategy involves reacting the chiral this compound with a chiral reagent of known absolute configuration to form a diastereomeric derivative. sci-hub.senih.gov This diastereomer is then crystallized, and its structure is determined by single-crystal X-ray diffraction. Since the absolute configuration of one part of the diastereomer (the chiral derivatizing agent) is already known, the absolute configuration of the this compound moiety can be unambiguously assigned. sci-hub.se

Alternatively, if the molecule contains a heavy atom (with an atomic number greater than oxygen), the anomalous dispersion of X-rays can be used to determine the absolute configuration directly from a crystal of the enantiomerically pure substance, often referred to as the Bijvoet method. nih.gov This may involve preparing a salt or a derivative containing a heavy atom. The Flack parameter, calculated from the diffraction data, is a key indicator of the correctness of the assigned absolute stereochemistry. nih.gov

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in quantum mechanics, are fundamental for understanding the electronic distribution within a molecule, which directly influences its chemical reactivity.

Density Functional Theory (DFT) and ab initio methods are widely employed for optimizing molecular geometries and calculating energies. These calculations provide insights into the most stable conformations of a molecule and the energy changes involved in chemical processes. For fatty acids, including dienoic acids, DFT calculations are routinely used to determine optimized molecular structures and to evaluate parameters such as ionization potential, electron affinity, and global reactivity descriptors like electronegativity, hardness, and softness imist.ma. For example, studies on other fatty acids, such as 9,12-octadecadienoic acid, have utilized DFT with basis sets like B3LYP/6-31G to understand molecular properties and describe atomic behavior imist.ma. Such calculations are crucial for predicting the stability of different conformers and the energetic favorability of various reactions. The bond dissociation energies (BDEs) of C-C bonds can also be calculated using DFT, which helps in identifying the weakest bonds and predicting fragmentation patterns or reaction pathways, as demonstrated in pyrolysis studies of methyl ricinoleate (B1264116) and its derivatives researchgate.net.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key tool for predicting a molecule's reactivity. The energy of the HOMO (EHOMO) indicates the molecule's electron-donating ability, while the energy of the LUMO (ELUMO) reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ELUMO - EHOMO) is indicative of molecular stability and chemical reactivity imist.ma. For instance, in computational studies of various fatty acids, EHOMO values have been used to assess electron-donating capabilities, which correlate with adsorption behavior on metal surfaces ajchem-b.com. Additionally, local reactive sites within a molecule can be identified using the Fukui function, which indicates regions prone to nucleophilic or electrophilic attack imist.maajchem-b.com. This analysis is critical for understanding how 4,6-Octadienoic acid might interact with other molecules or participate in reactions.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. They provide insights into conformational landscapes, flexibility, and intermolecular interactions. For unsaturated fatty acids, MD simulations can explore the various possible conformations in solution or within a biological environment, which is particularly important given the flexibility introduced by double bonds. MD simulations are frequently employed to study the adsorption behavior of molecules on surfaces, such as the interaction of fatty acids with metal surfaces, revealing the predominant adsorption mechanisms (e.g., chemisorption) and binding energies imist.maajchem-b.com. They are also used in drug discovery to evaluate the stability of ligand-protein complexes and to understand the binding modes of potential inhibitors, as seen in studies involving various phytoconstituents, including fatty acids, interacting with enzymes researchgate.netoatext.comacs.orgnih.govnih.govmdpi.compeerj.com. Such simulations can help elucidate how this compound might interact with biological membranes or proteins.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies) and Data Interpretation

Computational methods are invaluable for predicting spectroscopic properties, aiding in the interpretation of experimental Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. DFT calculations, for example, can accurately predict NMR chemical shifts and vibrational frequencies science.govscience.gov. This allows researchers to compare theoretical predictions with experimental data, confirming molecular structures and understanding the electronic environment of specific atoms science.gov. While experimental NMR data for various unsaturated lipids, including conjugated linoleic acids, show characteristic chemical shifts for olefinic, allylic, and carbonyl protons and carbons mdpi.com, computational predictions can provide a detailed assignment of these signals, especially for novel or complex structures. Vibrational spectroscopy, through predicted frequencies, can identify characteristic functional groups and their stretching or bending modes, providing a deeper understanding of molecular vibrations science.govscience.gov.

Elucidation of Reaction Mechanisms and Transition State Analysis via Computational Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms and identifying transition states, providing a detailed understanding of how chemical reactions proceed. By mapping potential energy surfaces, computational studies can determine the activation energies and reaction pathways for various transformations researchgate.netsmu.eduacs.org. For instance, DFT calculations have been used to determine the activation energies of different reaction pathways in the pyrolysis of fatty acid derivatives, revealing the energetic favorability of specific product formations researchgate.net. Transition state analysis, which identifies the highest energy point along a reaction pathway, is crucial for understanding reaction kinetics and selectivity smu.eduacs.org. This approach can be applied to this compound to study its participation in various chemical reactions, such as oxidation, cyclization, or polymerization, by identifying key intermediates and transition states.

In Silico Design of Novel Derivatives and Catalytic Systems

In silico design, utilizing computational methods, enables the rational design of novel derivatives of a compound and the development of catalytic systems with enhanced properties. This involves virtual screening, molecular docking, and molecular dynamics simulations to predict the binding affinity and efficacy of new molecules or catalysts researchgate.netoatext.comacs.orgnih.govnih.govmdpi.compeerj.comrsc.orgcbijournal.com. For instance, in silico methods have been used to design enzyme variants for fatty acid epoxidation, aiming to improve catalytic efficiency rsc.org. In the context of drug discovery, molecular docking and MD simulations are used to identify potential drug candidates by assessing their interaction with target proteins nih.govnih.govmdpi.compeerj.comcbijournal.com. For this compound, in silico approaches could be used to design derivatives with altered double bond positions or functional groups to achieve specific chemical reactivities or biological activities, or to design catalysts that promote its selective transformations.

Potential Applications and Future Research Directions

Utilization as Key Chemical Building Blocks in Advanced Organic Synthesis

4,6-Octadienoic acid and its derivatives hold significant promise as versatile building blocks in advanced organic synthesis researchgate.netminakem.comsigmaaldrich.com. The conjugated diene moiety can participate in a variety of pericyclic reactions, such as Diels-Alder cycloadditions, which are powerful tools for forming complex cyclic and polycyclic structures with high stereocontrol. The carboxylic acid group offers a reactive handle for esterification, amidation, and other functionalization reactions, allowing for the incorporation of the octadienoic acid scaffold into more elaborate molecular architectures.

For instance, similar dienoic acids, such as (2E,4E)-octadienoic acid, have been utilized in acylation reactions during the synthesis of natural products like ent-lepadin G, showcasing their utility in constructing intricate molecular frameworks aalto.fi. The ability to introduce both unsaturation and a carboxylic acid into a growing molecule makes this compound a valuable synthon for constructing diverse organic compounds.

Role in Materials Science and Polymer Chemistry as Monomers or Modifiers

The presence of multiple unsaturations and a carboxylic acid group makes this compound a compelling candidate for applications in materials science and polymer chemistry. It can serve as a monomer for the synthesis of novel polymers or as a modifier to impart specific properties to existing polymeric materials.

Its diene structure allows for polymerization reactions, potentially leading to polymers with unique cross-linking capabilities or enhanced mechanical properties. The carboxylic acid group can be utilized for polyester (B1180765) or polyamide synthesis, or for grafting onto polymer backbones to introduce functionalities such as improved adhesion, biodegradability, or sites for further chemical modification. For example, related dienoic acids like (E)-3,7-dimethyl-2,6-octadienoic acid (Geranic acid) have been explored as cross-linkers in the synthesis of molecularly imprinted polymers (MIPs) within a chitosan (B1678972) matrix, demonstrating their potential in creating materials with specific recognition properties scirp.orgresearchgate.netresearchgate.net.

Bio-Inspired Chemical Synthesis and Biomimetic Transformations for Natural Product Synthesis

The structural motifs found in this compound can inspire bio-inspired chemical synthesis and biomimetic transformations, particularly in the realm of natural product synthesis. Many natural products feature polyene or diene structures, and understanding the biosynthesis of such compounds can guide synthetic chemists in developing more efficient and environmentally friendly routes.

While specific examples directly linking this compound to biomimetic natural product synthesis are still emerging, its conjugated diene system is a common feature in various biologically active molecules. Research into the enzymatic pathways that produce similar fatty acids in nature could provide blueprints for novel synthetic strategies. For instance, studies on the biosynthesis of complex natural products from marine sponges have highlighted the importance of understanding biosynthetic pathways for sustainable production of these compounds kkp.go.id. The potential for this compound to serve as a precursor or a structural mimic in such pathways warrants further investigation.

Emerging Methodologies for Enhanced Production and Derivatization from Renewable Sources

The development of sustainable and efficient methods for producing and derivatizing this compound from renewable sources is a critical area for future research. Traditional chemical synthesis often relies on petrochemical feedstocks, prompting a shift towards more environmentally benign alternatives.

Biotechnological approaches, such as fermentation using engineered microorganisms or enzymatic synthesis, could offer greener routes to produce this compound. For example, microalgae have emerged as promising renewable resources for biomass production and cell composition, with studies analyzing their metabolome for various fatty acids mdpi.com. Chemical methods for its synthesis from biomass-derived precursors, such as those obtained from pyrolysis of agricultural waste, are also being explored mq.edu.au. Derivatization strategies, including methylation, silylation, acylation, and alkylation, are crucial for expanding the utility of fatty acids by converting their functional groups into more desirable forms for specific applications mdpi.comcsic.esresearchgate.net. The focus on renewable fatty acid waxes derived from natural oils also indicates a broader trend towards sustainable production of such compounds google.com.

Unexplored Biological Activities in Model Systems and Elucidation of Molecular Mechanisms (non-clinical)

While the primary focus of this article is not clinical applications, exploring the unexplored biological activities of this compound in model systems and elucidating their molecular mechanisms is a significant area for non-clinical research. Fatty acids, including unsaturated ones, are known to play diverse roles in biological systems, from membrane components to signaling molecules.

Studies could investigate its potential as a precursor for other biologically active lipids, its interaction with enzymes or receptors in in vitro or in silico models, or its effects on cellular processes in simple organisms. For instance, the oxidation of unsaturated fatty acids within phospholipids (B1166683) can dramatically alter their biological activities, leading to them being recognized by innate immunity receptors nih.gov. Research into the antioxidant, adipogenic, and anti-inflammatory effects of various organic acids and fatty acids in plant extracts provides a precedent for exploring such activities in this compound mdpi.comresearchgate.netfrontiersin.orgnih.gov. Understanding the molecular mechanisms behind any observed effects would be crucial for future development.

Challenges and Opportunities in the Synthesis, Characterization, and Application of Octadienoic Acids

The synthesis, characterization, and application of octadienoic acids, including this compound, present both challenges and opportunities.

Challenges:

Stereoselectivity in Synthesis: The presence of multiple double bonds in octadienoic acids often leads to challenges in controlling the stereochemistry (cis/trans isomers) during synthesis, which can significantly impact their properties and applications.

Stability of Diene Systems: Conjugated dienes can be susceptible to oxidation, polymerization, or isomerization, requiring careful handling and storage to maintain their structural integrity .

Scalability and Cost: Developing cost-effective and scalable synthetic routes for industrial production remains a challenge, especially for compounds not readily available from natural sources.

Purification: Isolating and purifying specific isomers of octadienoic acids from complex reaction mixtures can be demanding.

Opportunities:

Novel Synthetic Methodologies: The challenges in stereoselective synthesis present opportunities for developing innovative catalytic systems and reaction pathways that offer precise control over molecular architecture.

Advanced Characterization Techniques: The ongoing development of advanced analytical techniques (e.g., high-resolution NMR, mass spectrometry, and chromatographic methods) can facilitate better characterization and purity assessment of these compounds mdpi.comresearchgate.netrsc.org.

Discovery of New Applications: The unique combination of a conjugated diene and a carboxylic acid group opens avenues for discovering novel applications in diverse fields, from pharmaceuticals to advanced materials.

Integration into Sustainable Processes: Leveraging renewable feedstocks and green chemistry principles for production and derivatization offers significant opportunities for environmentally friendly manufacturing.

The continued exploration of this compound promises to yield valuable insights and innovative solutions across various scientific and industrial sectors.

Compound Names and PubChem CIDs

Q & A

Q. What analytical techniques are recommended for characterizing the purity and structural configuration of 4,6-Octadienoic acid?

  • Methodological Answer : To ensure accurate characterization, combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for elucidating double-bond positions and stereochemistry, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and Fourier-transform infrared spectroscopy (FTIR) for functional group identification. Calibrate instruments using certified standards, and validate results against synthetic controls or literature data for analogous unsaturated fatty acids . For reproducibility, document solvent systems, temperature conditions, and integration parameters in detail .

Q. How should researchers design experiments to investigate the reactivity of this compound under varying pH and temperature conditions?

  • Methodological Answer : Employ a factorial experimental design to systematically test variables (e.g., pH 3–9, 25–80°C). Use buffered solutions to maintain pH stability, and monitor reactions via high-performance liquid chromatography (HPLC) to quantify degradation products or intermediates. Include negative controls (e.g., inert atmospheres) to isolate oxidative effects. Statistical tools like ANOVA can identify significant interactions between variables .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) : nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, and store the compound in airtight containers under inert gas (e.g., argon) to prevent oxidation. Refer to safety data sheets (SDS) for analogous unsaturated acids (e.g., 6(Z)-Octadecenoic acid) for spill management and first-aid guidelines .

Advanced Research Questions

Q. How can computational modeling complement experimental studies to predict the behavior of this compound in biological membranes?

  • Methodological Answer : Apply molecular dynamics (MD) simulations using force fields (e.g., CHARMM36) to model lipid bilayer interactions. Pair with density functional theory (DFT) calculations to assess electronic properties influencing reactivity. Validate predictions experimentally via Langmuir trough assays to measure surface pressure-area isotherms . Cross-reference computational data with experimental NMR shifts to refine models .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different cell lines?

  • Methodological Answer : Conduct meta-analysis of existing studies to identify confounding variables (e.g., cell culture media composition, assay sensitivity). Perform dose-response curves under standardized conditions, using multiple cell lines (e.g., HEK293, HeLa) and orthogonal assays (e.g., MTT, ATP luminescence). Employ RNA sequencing to explore cell-specific signaling pathways affected by the compound .

Q. How can catalytic systems be optimized for stereoselective synthesis of this compound derivatives?

  • Methodological Answer : Screen transition-metal catalysts (e.g., Pd, Ru) under varying ligand environments (e.g., chiral phosphines) to enhance enantiomeric excess (ee). Monitor reactions in real-time using in situ FTIR or Raman spectroscopy . Compare kinetic data (e.g., turnover frequency) across substrates to identify structure-activity relationships. Publish full synthetic protocols, including catalyst recycling efficiency and byproduct profiles .

Data Presentation Guidelines

  • Tabular Example for Analytical Results :

    TechniqueParametersObserved DataReference Standard
    ¹H NMR400 MHz, CDCl₃δ 5.35 (m, 2H)δ 5.30–5.40 (Geranic acid)
    GC-MSDB-5 columnm/z 168 [M⁺]NIST Library
  • Statistical Analysis : Report mean ± SEM with p-values from t-tests or ANOVA, adhering to journal guidelines for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.